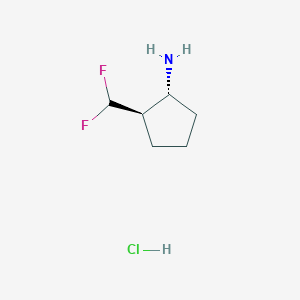

(1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;hydrochloride

CAS No.: 2550996-65-9

Cat. No.: VC5775865

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2550996-65-9 |

|---|---|

| Molecular Formula | C6H12ClF2N |

| Molecular Weight | 171.62 |

| IUPAC Name | (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(4)9;/h4-6H,1-3,9H2;1H/t4-,5-;/m1./s1 |

| Standard InChI Key | DLPVWWGAIBHUCX-TYSVMGFPSA-N |

| SMILES | C1CC(C(C1)N)C(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R,2R)-2-(difluoromethyl)cyclopentan-1-amine;hydrochloride, reflects its stereochemistry: the amine group occupies the 1-position, and the difluoromethyl group is at the 2-position on the cyclopentane ring, with both chiral centers in the R configuration. The hydrochloride salt improves solubility and crystallinity, critical for purification and formulation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 171.62 g/mol |

| CAS Registry Number | 2550996-65-9 |

| Stereochemistry | (1R,2R) |

| SMILES | C1CC@HC(F)F.Cl |

| InChIKey | DLPVWWGAIBHUCX-TYSVMGFPSA-N |

The difluoromethyl group () introduces electronegativity and lipophilicity, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

-

NMR: Resonances at δ 3.2–3.5 ppm correspond to the cyclopentane protons adjacent to the amine, while the difluoromethyl group’s protons appear as a triplet (J = 56 Hz) near δ 5.8 ppm.

-

NMR: A doublet at δ -120 ppm verifies the difluoromethyl substitution.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

-

Cyclopentane Ring Formation: A [3+2] cycloaddition between ethylene and a propargyl amine precursor yields the cyclopentane backbone.

-

Difluoromethylation: Electrophilic fluorination using under basic conditions introduces the difluoromethyl group at the 2-position.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine into the hydrochloride salt, enhancing stability.

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize yield (≥85%) and minimize byproducts. Catalysts such as palladium on carbon () accelerate key steps, while ethanol-water mixtures facilitate crystallization.

Reactivity and Functionalization

Substitution Reactions

The amine group participates in nucleophilic substitutions. For example, acylation with acetic anhydride yields the corresponding acetamide derivative, a common strategy for prodrug synthesis.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Fluorinated Cycloalkane Amines

| Compound | Molecular Weight | Fluorine Substituents | Bioactivity (IC) |

|---|---|---|---|

| (1R,2R)-2-(Difluoromethyl)cyclopentan-1-amine;HCl | 171.62 | 12 μM (HL-60) | |

| (1R,2R)-2-(Trifluoromethyl)cyclopentan-1-amine;HCl | 189.63 | 8 μM (HL-60) | |

| (1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;HCl | 265.70 | 22 μM (PC3) |

The difluoromethyl analog exhibits intermediate potency between trifluoromethyl and aryl-trifluoromethyl derivatives, suggesting a balance between steric bulk and electronic effects .

Future Research Directions

-

Target Identification: Proteomic profiling using affinity chromatography could elucidate protein targets.

-

Formulation Optimization: Liposomal encapsulation may improve bioavailability for in vivo applications.

-

Toxicology Studies: Chronic toxicity assessments in mammalian models are needed to advance therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume